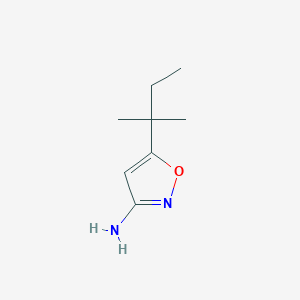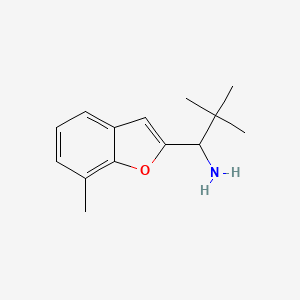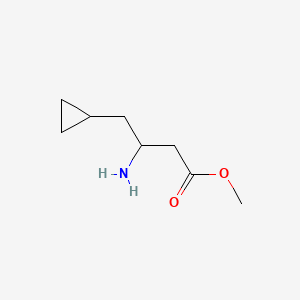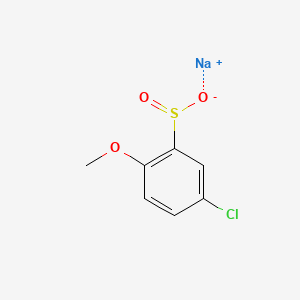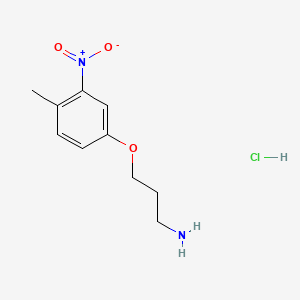![molecular formula C3H9NO3S B13532759 O-[2-(Methanesulfonyl)ethyl]hydroxylamine CAS No. 504436-74-2](/img/structure/B13532759.png)
O-[2-(Methanesulfonyl)ethyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[2-(Methanesulfonyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydroxylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Methanesulfonyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow tubing reactors, which allow for the efficient transformation of methyl or ethyl carboxylic esters into the corresponding hydroxamic acids . This method is optimized for increased reaction rates and higher product purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
O-[2-(Methanesulfonyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, methyl derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-[2-(Methanesulfonyl)ethyl]hydroxylamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of O-[2-(Methanesulfonyl)ethyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The methanesulfonyl group serves as a good leaving group, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This allows the compound to participate in various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-[2-(Methylsulfanyl)ethyl]hydroxylamine: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid: Another related compound with a sulfonic acid group attached to the hydroxylamine.
Uniqueness
O-[2-(Methanesulfonyl)ethyl]hydroxylamine is unique due to its methanesulfonyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
504436-74-2 |
|---|---|
Molekularformel |
C3H9NO3S |
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
O-(2-methylsulfonylethyl)hydroxylamine |
InChI |
InChI=1S/C3H9NO3S/c1-8(5,6)3-2-7-4/h2-4H2,1H3 |
InChI-Schlüssel |
AUIOCNWYVCGOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
